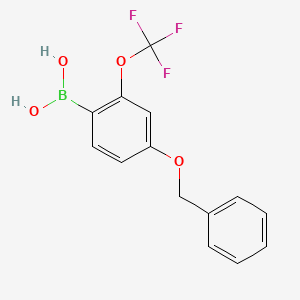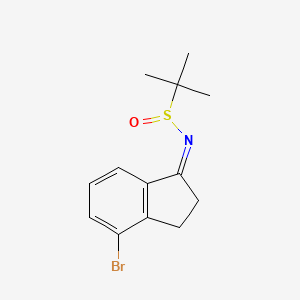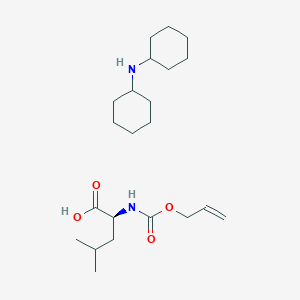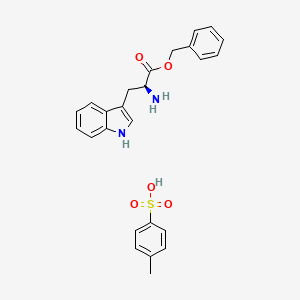
H-Trp-Obzl.TosOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
H-Trp-Obzl.TosOH undergoes several types of chemical reactions, including:
Esterification: Formation of the ester bond between L-tryptophan and benzyl alcohol.
Substitution: The p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield L-tryptophan and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid, reflux conditions.
Substitution: Various nucleophiles, mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Esterification: this compound.
Substitution: Substituted L-tryptophan derivatives.
Hydrolysis: L-Tryptophan and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
H-Trp-Obzl.TosOH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the carboxyl group of L-tryptophan during peptide synthesis.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for various pharmaceutical compounds.
Biochemical Studies: Used in studies involving the metabolism and function of tryptophan and its derivatives.
Wirkmechanismus
The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .
Vergleich Mit ähnlichen Verbindungen
H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:
L-Alanine benzyl ester p-toluenesulfonate: Similar protecting group properties but derived from L-alanine.
L-Phenylalanine benzyl ester hydrochloride: Another amino acid benzyl ester used in peptide synthesis but with different solubility and reactivity properties.
L-Tyrosine benzyl ester p-toluenesulfonate: Similar to L-tryptophan benzyl ester p-toluenesulfonate but derived from L-tyrosine.
This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.
Eigenschaften
Molekularformel |
C25H26N2O5S |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI-Schlüssel |
YQSJOXHVUQTJCB-NTISSMGPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
Sequenz |
W |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


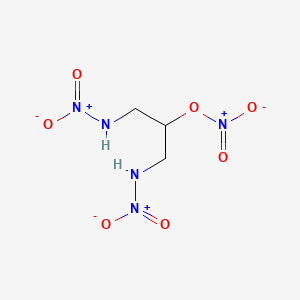
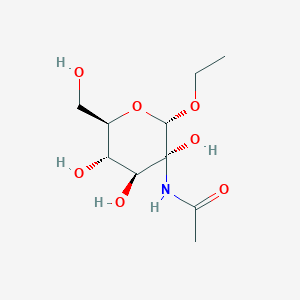

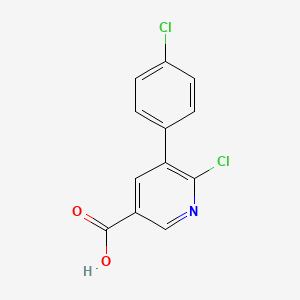
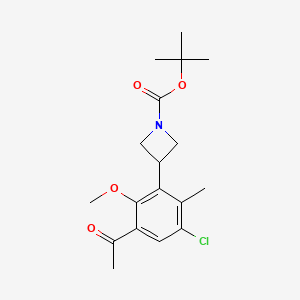
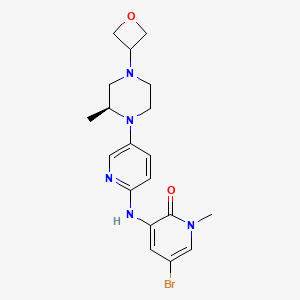
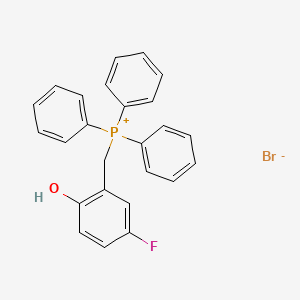
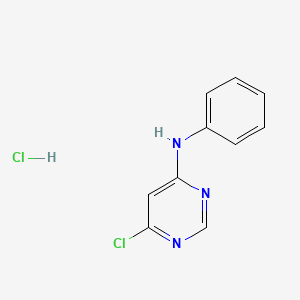
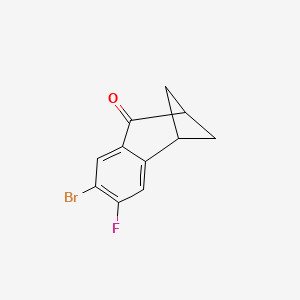
![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)
